molecular formula C19H18Cl2N2O3 B2773704 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide CAS No. 1904413-09-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2773704
CAS No.: 1904413-09-7
M. Wt: 393.26
InChI Key: NYWLXUOMYJEUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic compound with potential applications in various scientific fields. This chemical compound has a unique molecular structure that may lend itself to interesting chemical reactions and useful biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide generally involves multiple steps:

  • Formation of the Benzo[f][1,4]oxazepin Core: : Starting with a chloro-substituted benzene derivative, a cyclization reaction is typically carried out to form the oxazepin ring structure.

  • Introduction of the 3-Oxo Group: : This step involves the incorporation of an oxo group into the benzo[f][1,4]oxazepin ring.

  • Attachment of the Ethyl Chain: : An alkylation reaction to attach the ethyl chain to the benzo[f][1,4]oxazepin ring.

  • Amide Formation: : The final step usually involves the reaction of the intermediate with 2-(2-chlorophenyl)acetyl chloride to form the amide linkage.

Industrial Production Methods

Industrial production of this compound might follow a similar synthetic route but would be optimized for scale. Steps could include:

  • Large-Scale Cyclization: : Utilizing reactors designed for efficient heat transfer and mixing.

  • Continuous Flow Processes: : For alkylation and amide formation steps to improve yield and reduce reaction times.

  • Purification Techniques: : Including crystallization, filtration, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often requiring specific oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride could alter specific groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chlorinated positions on the benzene rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, bases or acids for facilitating substitution.

Major Products

  • Oxidation Products: : Introduction of oxygen-containing functional groups.

  • Reduction Products: : Simplified versions with fewer oxygen-containing groups.

  • Substitution Products: : Variants with different substituents on the benzene rings.

Scientific Research Applications

Chemistry

  • Catalyst Development: : This compound could serve as a precursor or ligand in catalysis.

  • Synthesis of Derivatives:

Biology

  • Enzyme Inhibition Studies: : Potential use as an enzyme inhibitor in biochemical assays.

  • Cell Signaling Research: : Investigation of its effects on cell signaling pathways.

Medicine

  • Pharmacological Research: : Study of its potential therapeutic effects and pharmacokinetics.

  • Drug Development: : Potential for development into a pharmaceutical agent targeting specific diseases.

Industry

  • Material Science: : Use in the synthesis of novel materials with unique properties.

  • Agricultural Chemistry:

Mechanism of Action

The exact mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide exerts its effects depends on its specific application. For example:

  • Enzyme Inhibition: : The compound may bind to the active site of an enzyme, inhibiting its activity.

  • Cell Signaling: : It could interact with specific receptors on cell surfaces, altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylacetamide: : Similar structure but lacks a chlorine atom on the phenyl ring.

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Lacks a chlorine atom on the benzo ring.

  • 2-(2-chlorophenyl)-N-(2-ethylbenzo[f][1,4]oxazepin-3(5H)-yl)acetamide: : Chlorine atoms are positioned differently.

Unique Features

  • Chlorination Pattern: : Unique arrangement of chlorine atoms enhances its reactivity and binding potential.

  • 3-Oxo Group: : Presence of the 3-oxo group in the oxazepin ring provides distinct chemical properties.

That’s a thorough rundown of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide. It's fascinating how such complex molecules are designed and utilized. Would you like to explore more about a specific aspect?

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-15-5-6-17-14(9-15)11-23(19(25)12-26-17)8-7-22-18(24)10-13-3-1-2-4-16(13)21/h1-6,9H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWLXUOMYJEUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.